molecular formula C17H14O3 B255977 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No. B255977
M. Wt: 266.29 g/mol
InChI Key: SYAQUPQZRPWGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are chemical compounds found in the cannabis plant. HU-308 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.

Mechanism of Action

Although the mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, there is still much to be learned about its effects on various biochemical and physiological processes. Future studies could focus on elucidating the downstream signaling pathways activated by CB2 receptor activation.
3. In vivo studies: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans. Future studies could focus on conducting clinical trials to evaluate the safety and efficacy of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one in humans.
4. Combination therapies: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one could potentially be used in combination with other drugs to enhance its therapeutic effects. Future studies could focus on identifying synergistic drug combinations that could be used to treat various disease states.

Advantages and Limitations for Lab Experiments

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective binding to CB2 receptor: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one selectively binds to the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation.
2. Well-characterized mechanism of action: The mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is well-characterized, which allows for the study of its effects on various biochemical and physiological processes.
3. Potential therapeutic applications: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development.
Some of the limitations of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for lab experiments include:
1. Limited solubility: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has limited solubility in aqueous solutions, which can make it difficult to administer in experiments.
2. Limited stability: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one is relatively unstable and can degrade over time, which can affect its potency and consistency.
3. Limited in vivo data: Although 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied in vitro, there is limited in vivo data on its effects in humans.

Future Directions

There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one, including:
1. Drug development: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has potential therapeutic applications in various disease states, which makes it an attractive compound for drug development. Future studies could focus on optimizing the pharmacokinetics and pharmacodynamics of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one for clinical use.
2.

Synthesis Methods

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one can be synthesized using a multi-step chemical process that involves the condensation of 2,4-dichlorophenol with 3,4-methylenedioxyphenylacetic acid, followed by the conversion of the resulting intermediate to 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one using various reagents and catalysts. The synthesis of 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been optimized over the years, resulting in higher yields and purity.

Scientific Research Applications

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various disease states. Some of the areas of research include:
1. Inflammation: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation.
2. Pain: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain.
3. Cancer: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and glioma.
4. Neuroprotection: 3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C17H14O3/c1-11(2)10-19-12-7-8-14-13-5-3-4-6-15(13)17(18)20-16(14)9-12/h3-9H,1,10H2,2H3

InChI Key

SYAQUPQZRPWGQP-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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